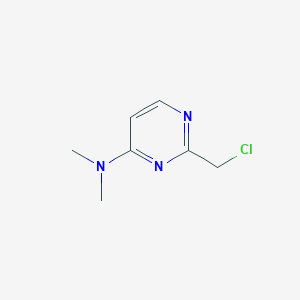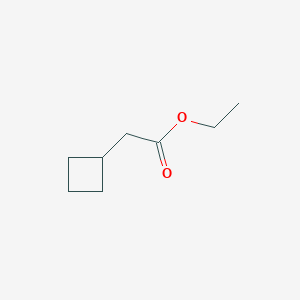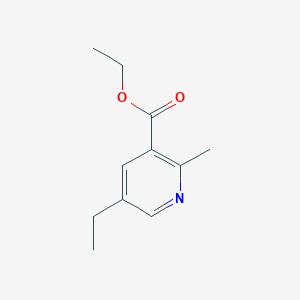
5-Ethyl-2-methyl-nicotinic acid ethyl ester
Descripción general
Descripción
5-Ethyl-2-methyl-nicotinic acid ethyl ester, also known as EMNE, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of nicotinic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antagonists of the P2Y12 Receptor
5-Ethyl-2-methyl-nicotinic acid ethyl ester derivatives have been explored for their role as antagonists of the P2Y12 receptor, which is crucial in antiplatelet therapies. A study identified 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as bioisosteres replacing the ethyl ester functionality. These derivatives retained sub-micromolar potency levels and showed potential for lower in vivo clearance due to their structural modifications. This discovery opens up new avenues for the development of antiplatelet agents with improved pharmacokinetic profiles (Bach et al., 2013).
Chemical Stability on Silica Gel
The chemical stability of nicotinic acid and its esters, including 5-Ethyl-2-methyl-nicotinic acid ethyl ester, was evaluated on silica gel at elevated temperatures. This study is significant for understanding the chemical stability of these compounds, which is crucial for their handling and storage in various pharmaceutical and chemical processes. Nicotinic acid showed the highest stability among the tested compounds, with ethyl nicotinate being one of the more unstable esters. Such insights are valuable for the development and formulation of pharmaceuticals containing nicotinic acid esters (Parys & Pyka, 2010).
Industrial Production Methods
Research on ecological methods for producing nicotinic acid from 5-Ethyl-2-methylpyridine highlights the need for green chemistry approaches in industrial processes. The conventional oxidation process produces nitrous oxide, a potent greenhouse gas, necessitating the development of new technologies for nicotinic acid production that do not burden the environment. This review of literature underscores the importance of sustainable industrial practices and the potential for 5-Ethyl-2-methyl-nicotinic acid ethyl ester in green chemistry applications (Lisicki et al., 2022).
Vibrational Frequencies and Structural Analysis
The structural characterization and vibrational frequencies of 5-Ethyl-2-methyl-nicotinic acid ethyl ester were determined through experimental and computational methods. This research provides in-depth insights into the molecular structure, stability, and electronic properties of the compound, contributing to the understanding of its physical and chemical behavior. Such detailed analyses are crucial for the development of pharmaceuticals and chemicals based on this ester (Nagabalasubramanian et al., 2012).
Antimicrobial Activities
Investigations into the antimicrobial activities of compounds isolated from certain plants identified a derivative closely related to 5-Ethyl-2-methyl-nicotinic acid ethyl ester. This compound exhibited bacteriostatic properties against Escherichia coli, indicating potential applications in the development of new antimicrobial agents. Such research highlights the therapeutic potential of nicotinic acid esters in combating microbial infections (Oladimeji & Onu, 2018).
Mecanismo De Acción
Target of Action
Its close relative, methyl nicotinate, is known to act as a rubefacient, which is thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
The vasodilation caused by similar compounds like methyl nicotinate could affect various biochemical pathways related to blood flow and nutrient delivery .
Result of Action
Methyl nicotinate is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that 5-Ethyl-2-methyl-nicotinic acid ethyl ester might have similar effects.
Propiedades
IUPAC Name |
ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSIITQRJVXVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560249 | |
| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
CAS RN |
22701-39-9 | |
| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

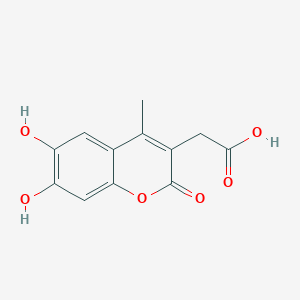


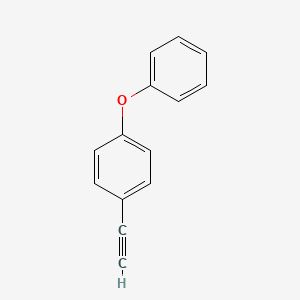


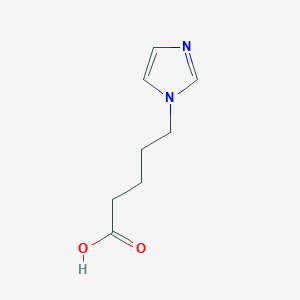

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
acetic acid](/img/structure/B1316894.png)

